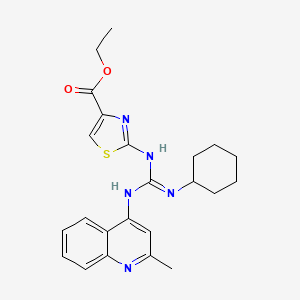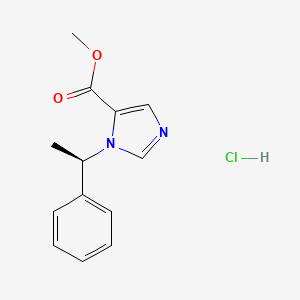
Metomidate hydrochloride, (R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Metomidate hydrochloride, ®- is a non-barbiturate imidazole derivative that was discovered by Janssen Pharmaceutica in 1965 . It is primarily used as a sedative-hypnotic drug in Europe for both human and veterinary purposes . The compound is known for its potent inhibitory effects on the enzyme cholinesterase and other enzymes in the central nervous system .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Metomidate hydrochloride, ®- typically involves the esterification of 1-(1-phenylethyl)-1H-imidazole-5-carboxylic acid with methanol in the presence of hydrochloric acid . The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization.
Industrial Production Methods
Industrial production of Metomidate hydrochloride, ®- follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Metomidate hydrochloride, ®- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can convert Metomidate hydrochloride, ®- into its corresponding alcohol.
Substitution: The imidazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Oxidized metabolites of Metomidate hydrochloride, ®-.
Reduction: Corresponding alcohol derivatives.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
Metomidate hydrochloride, ®- has a wide range of scientific research applications:
Mechanism of Action
Metomidate hydrochloride, ®- exerts its effects by acting as a positive allosteric modulator on the γ-aminobutyric acid type A (GABA_A) receptor . By binding to a distinct site associated with a chloride ionophore at the GABA_A receptor, it increases the duration for which the chloride ionophore is open, thereby enhancing the inhibitory effect of GABA in the central nervous system . Additionally, Metomidate hydrochloride, ®- inhibits the enzyme 11β-hydroxylase, which is necessary for cortisol production .
Comparison with Similar Compounds
Similar Compounds
Etomidate: Another imidazole derivative used as a short-acting intravenous anesthetic.
Propoxate: A sedative-hypnotic drug with similar pharmacological properties.
Uniqueness
Metomidate hydrochloride, ®- stands out due to its potent inhibitory effects on cholinesterase and other central nervous system enzymes . Unlike Etomidate, which is primarily used for induction of anesthesia, Metomidate hydrochloride, ®- is also employed in PET imaging to detect adrenocortical tumors .
Properties
CAS No. |
66392-64-1 |
|---|---|
Molecular Formula |
C13H15ClN2O2 |
Molecular Weight |
266.72 g/mol |
IUPAC Name |
methyl 3-[(1R)-1-phenylethyl]imidazole-4-carboxylate;hydrochloride |
InChI |
InChI=1S/C13H14N2O2.ClH/c1-10(11-6-4-3-5-7-11)15-9-14-8-12(15)13(16)17-2;/h3-10H,1-2H3;1H/t10-;/m1./s1 |
InChI Key |
NZEDTZKNEKPBGR-HNCPQSOCSA-N |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)N2C=NC=C2C(=O)OC.Cl |
Canonical SMILES |
CC(C1=CC=CC=C1)N2C=NC=C2C(=O)OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


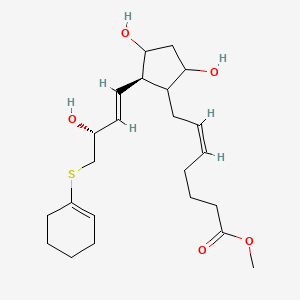
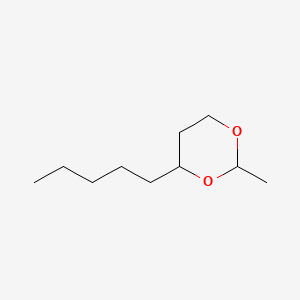
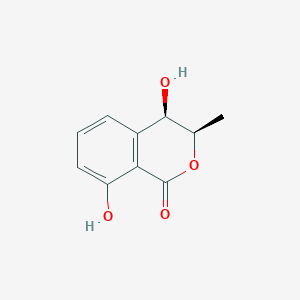
![(1S,2S,4R,8S,9S,11S,12R,13S,19S)-12,19-difluoro-11-hydroxy-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B12781681.png)
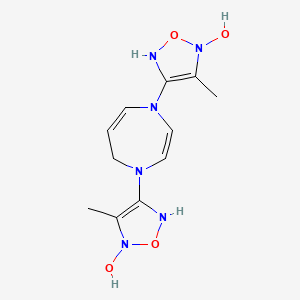
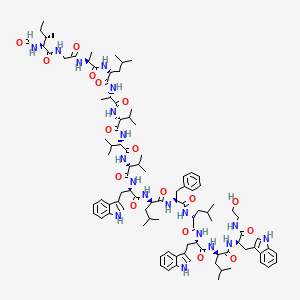
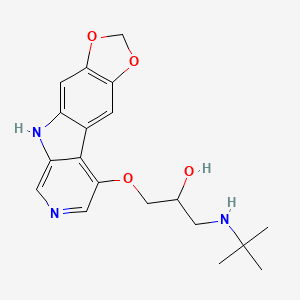
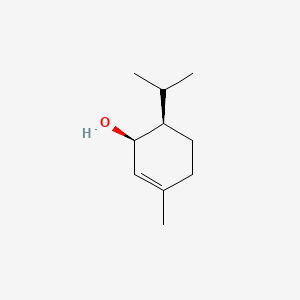
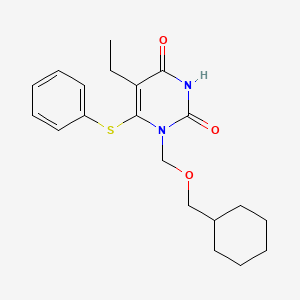
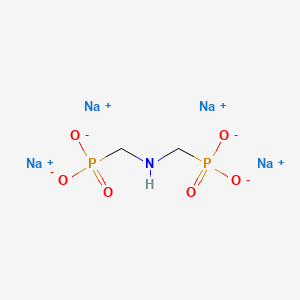
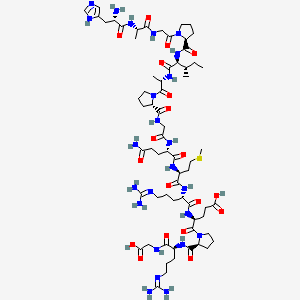
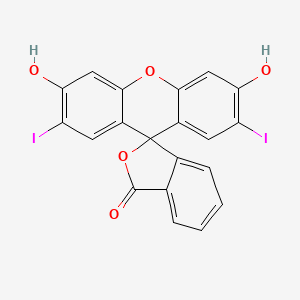
![2-ethyl-7,9-dimethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one](/img/structure/B12781747.png)
